The compound's IUPAC name is 2-(2,5-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one, and its molecular formula is with a molecular weight of approximately 262.35 g/mol. It falls under the category of phenolic compounds and is often utilized in organic synthesis and medicinal chemistry.
The synthesis of 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one typically involves several key steps:
The molecular structure of 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one can be represented using various chemical notation systems:
InChI=1S/C15H22N2O2/c1-11-4-5-14(12(2)10-11)19-13(3)15(18)17-8-6-16-7-9-17/h4-5,10,13,16H,6-9H2,1-3H3
GBHANYNRBPPGSI-UHFFFAOYSA-N
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCNCC2)C
These representations highlight the compound's complex structure, which includes both aromatic and aliphatic components.
The compound can participate in several types of chemical reactions:
Through these reactions, various products can be synthesized:
The mechanism of action for 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one involves its interaction with biological targets such as receptors or enzymes. The compound may modulate receptor activity through binding interactions, potentially influencing neurotransmitter systems related to mood regulation and cognitive function .
The compound exhibits several notable physical properties:
Key chemical properties include:
Relevant data on stability under various conditions (e.g., temperature, pH) should also be considered for practical applications .
The applications of 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one span several fields:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7